

# **Application Notes and Protocols for Anti-TNFR2 Antibody in Xenograft Mouse Models**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | OS 1808  |           |
| Cat. No.:            | B1664460 | Get Quote |

Topic: Application of Anti-TNFR2 Antibody (Exemplified by BI-1808) in Xenograft Mouse Models

Audience: Researchers, scientists, and drug development professionals.

## Application Notes Introduction

Tumor Necrosis Factor Receptor 2 (TNFR2) has emerged as a promising target in cancer immunotherapy. It is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment. The therapeutic antibody BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets TNFR2. [1] By blocking the interaction of TNFR2 with its ligand, TNF-α, and engaging Fc-gamma receptors (FcγR), BI-1808 is designed to deplete intratumoral Tregs and promote the expansion and activation of anti-tumor CD8+ effector T cells.[1][2] Preclinical studies using murine surrogate antibodies in immunocompetent mouse models have demonstrated significant anti-tumor activity, including complete tumor eradication, particularly when combined with checkpoint inhibitors like anti-PD-1.[3]

This document provides detailed protocols and application notes for evaluating a human anti-TNFR2 antibody, such as BI-1808, in a humanized xenograft mouse model. This model is essential for assessing the efficacy of human-specific antibodies that require a human immune system to exert their therapeutic effect.



## Principle of the Xenograft Model

Standard xenograft models using immunodeficient mice are not suitable for evaluating immunomodulatory antibodies like BI-1808, as these mice lack a functional immune system. Therefore, a humanized mouse model is required. This is typically achieved by engrafting immunodeficient mice with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs), leading to the development of a functional human immune system, including human T cells, B cells, and NK cells.

Once the human immune system is established, human cancer cells are implanted to form tumors. This model allows for the in vivo evaluation of the antibody's ability to modulate the human immune response against a human tumor.

## **Expected Outcomes**

Treatment with an effective anti-TNFR2 antibody in a humanized xenograft model is expected to result in:

- Inhibition of tumor growth: A significant reduction in tumor volume and weight compared to control groups.
- Depletion of intratumoral Tregs: A measurable decrease in the percentage of FOXP3+ Tregs within the tumor microenvironment.
- Increased infiltration and activation of CD8+ T cells: An increase in the ratio of CD8+ T cells
  to Tregs and signs of T cell activation (e.g., increased granzyme B expression).

### **Data Presentation**

The following tables represent hypothetical but realistic data from a study evaluating an anti-TNFR2 antibody in a humanized xenograft mouse model.

Table 1: Tumor Growth Inhibition in a Humanized Xenograft Model



| Treatment Group                   | Number of Mice | Mean Tumor<br>Volume at Day 21<br>(mm³) ± SEM | Percent Tumor<br>Growth Inhibition<br>(%) |
|-----------------------------------|----------------|-----------------------------------------------|-------------------------------------------|
| Vehicle Control                   | 10             | 1250 ± 150                                    | -                                         |
| Anti-TNFR2 Antibody<br>(10 mg/kg) | 10             | 450 ± 80                                      | 64                                        |
| Anti-PD-1 Antibody<br>(10 mg/kg)  | 10             | 800 ± 110                                     | 36                                        |
| Anti-TNFR2 + Anti-<br>PD-1        | 10             | 150 ± 40                                      | 88                                        |

Table 2: Immunohistochemical Analysis of Tumor Infiltrating Lymphocytes

| Treatment Group                   | Mean CD8+ T cells<br>/ mm² ± SEM | Mean FOXP3+<br>Tregs / mm² ± SEM | CD8+/Treg Ratio |
|-----------------------------------|----------------------------------|----------------------------------|-----------------|
| Vehicle Control                   | 50 ± 12                          | 100 ± 20                         | 0.5             |
| Anti-TNFR2 Antibody<br>(10 mg/kg) | 150 ± 30                         | 30 ± 8                           | 5.0             |
| Anti-PD-1 Antibody<br>(10 mg/kg)  | 80 ± 15                          | 90 ± 18                          | 0.9             |
| Anti-TNFR2 + Anti-<br>PD-1        | 250 ± 45                         | 20 ± 5                           | 12.5            |

## **Experimental Protocols Generation of Humanized Mice**

This protocol describes the generation of humanized mice using CD34+ hematopoietic stem cells.

Materials:



- NOD/SCID/IL2Ry-null (NSG) mice (6-8 weeks old)
- Human CD34+ hematopoietic stem cells (HSCs)
- Busulfan or other myeloablative agent
- Sterile PBS
- Flow cytometry antibodies for human CD45, CD3, CD4, CD8, CD19, and FOXP3

#### Procedure:

- Myeloablation: Condition the NSG mice with a sublethal dose of irradiation or a
  myeloablative agent like busulfan to create space in the bone marrow for the human HSCs.
- HSC Injection: 24 hours post-conditioning, inject approximately 1x10^5 human CD34+ HSCs intravenously (IV) into each mouse.
- Engraftment Period: Allow 12-16 weeks for the human immune system to reconstitute.
- Monitoring Engraftment: At 12 weeks post-injection, collect peripheral blood from the mice and perform flow cytometry to confirm the presence of human immune cells (human CD45+).
   A successful engraftment is typically defined as >25% human CD45+ cells in the peripheral blood.

## **Tumor Implantation and Treatment**

#### Materials:

- Human cancer cell line (e.g., a colorectal or melanoma cell line)
- Matrigel or other basement membrane extract
- Sterile PBS
- Anti-TNFR2 antibody
- Vehicle control (e.g., PBS)



Calipers for tumor measurement

#### Procedure:

- Cell Preparation: Culture the human cancer cells to 80% confluency. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension (1x10^6 cells) into the flank of each humanized mouse.
- Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: Volume = 0.5 x Length x Width<sup>2</sup>.
- Randomization and Treatment: When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., vehicle control, anti-TNFR2 antibody, anti-PD-1 antibody, combination therapy).
- Drug Administration: Administer the antibodies or vehicle control via intraperitoneal (IP) or intravenous (IV) injection according to the desired dosing schedule (e.g., twice weekly for 3 weeks).
- Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., >1500 mm<sup>3</sup>), or at the end of the study period.

## **Endpoint Analysis**

#### Materials:

- Flow cytometry antibodies
- Immunohistochemistry (IHC) reagents
- RNA/protein extraction kits



#### Procedure:

- Tumor Excision: At the endpoint, carefully excise the tumors and weigh them.
- Sample Processing:
  - Divide the tumor for different analyses:
    - Fix a portion in formalin for IHC analysis.
    - Prepare a single-cell suspension from a portion for flow cytometry analysis of tumorinfiltrating lymphocytes.
    - Snap-freeze a portion in liquid nitrogen for RNA or protein analysis.
- Flow Cytometry: Stain the single-cell suspension with antibodies against human immune cell markers (e.g., CD45, CD3, CD4, CD8, FOXP3) to quantify the different immune cell populations within the tumor.
- Immunohistochemistry: Perform IHC on the formalin-fixed, paraffin-embedded tumor sections to visualize and quantify the infiltration of CD8+ T cells and FOXP3+ Tregs.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of an anti-TNFR2 antibody in the tumor microenvironment.





#### Click to download full resolution via product page

Caption: Experimental workflow for evaluating an anti-TNFR2 antibody in a humanized xenograft model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. bioinvent.com [bioinvent.com]
- 2. bioinvent.com [bioinvent.com]
- 3. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Anti-TNFR2
   Antibody in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1664460#application-of-os-1808-in-xenograft-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com